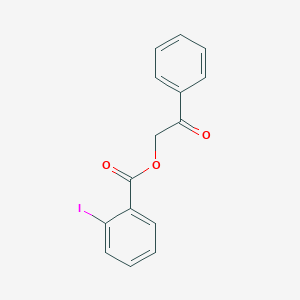

2-Oxo-2-phenylethyl 2-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55153-31-6 |

|---|---|

Molecular Formula |

C15H11IO3 |

Molecular Weight |

366.15g/mol |

IUPAC Name |

phenacyl 2-iodobenzoate |

InChI |

InChI=1S/C15H11IO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

XFUHEPSSEZMBRI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2I |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 2 Phenylethyl 2 Iodobenzoate

Direct Esterification Pathways and Optimization

Direct esterification involves the reaction between 2-iodobenzoic acid and 2-hydroxyacetophenone (B1195853) (phenacyl alcohol). While a fundamental method for ester synthesis, its specific application for this compound is not extensively detailed in prominent literature, suggesting that alternative routes are often preferred due to higher efficiency or milder conditions.

Precursor Selection and Stoichiometric Considerations

The primary precursors for this pathway are 2-iodobenzoic acid and 2-hydroxyacetophenone. 2-Iodobenzoic acid is commonly synthesized from anthranilic acid via a Sandmeyer reaction, which involves diazotization followed by displacement with an iodide salt. wikipedia.org 2-Hydroxyacetophenone can be prepared through methods such as the α-hydroxylation of acetophenone (B1666503) using reagents like o-iodosylbenzoic acid in the presence of potassium hydroxide (B78521) and methanol. orgsyn.org

For a successful esterification, a stoichiometric ratio of 1:1 between the acid and alcohol is theoretically required. However, in practice, it is common to use an excess of one reactant, often the less expensive or more easily removable one, to drive the reaction equilibrium towards the product side.

Catalytic Approaches in Ester Formation

The direct reaction between a carboxylic acid and an alcohol is typically slow and requires a catalyst. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are standard choices for classic Fischer esterification. These catalysts protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. More advanced catalysts, including moisture-tolerant zirconium complexes, have been developed for esterification reactions, offering high yields under specific conditions, although their application to this particular synthesis is not documented. nih.govacs.org

Solvent Effects and Reaction Condition Modulations

The choice of solvent is critical for direct esterification. A solvent that allows for the azeotropic removal of water, the byproduct of the reaction, is ideal for maximizing yield. Toluene (B28343) is a common solvent for this purpose, as it forms an azeotrope with water that can be removed using a Dean-Stark apparatus. The reaction temperature is typically elevated to the boiling point of the solvent to facilitate both the reaction rate and water removal.

Alternative Synthetic Routes Involving Functional Group Transformations

Routes that involve the reaction of an activated 2-iodobenzoic acid derivative with a phenacyl-containing substrate are more commonly employed for the synthesis of 2-Oxo-2-phenylethyl 2-iodobenzoate (B1229623).

Approaches Utilizing 2-Iodobenzoic Acid Derivatives

A documented method involves the reaction of 2-iodobenzoic acid with a β-ketosulfoxonium ylide, specifically 2-(dimethyl(oxo)-λ⁶-sulfaneylidene)-1-phenylethan-1-one. rsc.org This reaction, when conducted in toluene at 120°C, produces 2-Oxo-2-phenylethyl 2-iodobenzoate in high yield. rsc.org

The most conventional approach for synthesizing phenacyl esters is the reaction of a carboxylate salt with a phenacyl halide. scispace.com In this case, 2-iodobenzoic acid is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form sodium or potassium 2-iodobenzoate. This salt then acts as a nucleophile, displacing the halide from a phenacyl halide in an SN2 reaction. This method is widely used due to its reliability and the commercial availability of the necessary precursors.

Incorporating Phenacyl Halides as Synthetic Building Blocks

Phenacyl halides, such as 2-bromoacetophenone (B140003) or 2-chloroacetophenone, are key electrophilic building blocks for this synthesis. scispace.combeilstein-journals.org These compounds feature a reactive carbon-halogen bond activated by the adjacent carbonyl group, making them excellent substrates for nucleophilic substitution by the 2-iodobenzoate anion. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), which facilitates the SN2 mechanism. Phase-transfer catalysts, like quaternary ammonium (B1175870) salts, can also be employed to enhance the reaction rate in two-phase systems. researchgate.net

In some complex, multi-component reactions, this compound has been observed as a significant product. For instance, an attempted iridium-catalyzed C-H activation reaction involving 2-phenylquinazolin-4(3H)-one and Ph-EBX (ethynylbenziodoxolone) unexpectedly afforded the target ester in a 52% yield. acs.org

Research Findings on Synthetic Yields

The following table summarizes the reported yields for different synthetic pathways leading to this compound.

| Synthetic Method | Precursors | Yield | Reference |

| Reaction with β-ketosulfoxonium ylide | 2-Iodobenzoic acid, 2-(dimethyl(oxo)-λ⁶-sulfaneylidene)-1-phenylethan-1-one | 81% | rsc.org |

| Side-product in Iridium-catalyzed reaction | 2-Phenylquinazolin-4(3H)-one, Ph-EBX | 52% | acs.org |

Optimized Reaction Conditions

The table below details the specific conditions for the synthesis of this compound from a β-ketosulfoxonium ylide. rsc.org

| Parameter | Condition |

| Reactant 1 | β-ketosulfoxonium ylide (1.0 equiv.) |

| Reactant 2 | 2-Iodobenzoic acid (3.5 equiv.) |

| Solvent | Toluene |

| Temperature | 120 °C |

| Reaction Time | 20-32 hours |

| Purification | Column chromatography (silica gel) |

Multi-Component Reactions Leading to this compound Formation

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like α-acyloxy ketones in a single step. nih.govfrontiersin.org The Passerini reaction, a well-known isocyanide-based MCR, is a prominent method for synthesizing α-acyloxy carboxamides, which are structurally related to this compound. nih.govfrontiersin.orgnih.gov This reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound, demonstrating high atom economy. nih.govfrontiersin.org

While a direct MCR specifically designed for this compound is not extensively documented, its formation as a byproduct in an attempted three-component coupling of an alkynylbenziodoxolone, 2-iodobenzoic acid, and a 4-pyridyl imine has been reported. This suggests that the precursors for the target molecule can assemble under conditions intended for more complex transformations, highlighting the potential for developing a dedicated MCR for its synthesis.

A continuous flow approach has been successfully applied to the Passerini reaction for the synthesis of other α-acyloxy ketones, achieving excellent yields and high purities in short residence times. nih.govfrontiersin.org This methodology demonstrates potential for the scalable production of related compounds. nih.gov

Regioselective and Stereoselective Synthesis Considerations

The synthesis of α-acyloxy ketones often requires careful control of regioselectivity and stereoselectivity. In the case of this compound, the esterification occurs at the α-hydroxyl group of a ketone, a common feature in this class of compounds.

Regioselectivity: Several methods have been developed for the regioselective acyloxylation of ketones. N-heterocyclic carbene (NHC)-catalyzed reactions of alkenes with aromatic aldehydes can produce α-acyloxy ketones with high regioselectivity. rsc.orgrsc.org Another approach involves the iodine-catalyzed oxo-acyloxylation of alkenes and enol ethers, which also proceeds with high regioselectivity under metal-free conditions. organic-chemistry.org For substrates containing multiple hydroxyl groups, regioselective acyloxylation can be challenging. However, methods utilizing directing groups can achieve ortho-acyloxylation of arenes with high regioselectivity. beilstein-journals.org

Stereoselectivity: The development of stereoselective methods for the synthesis of chiral α-acyloxy ketones is an active area of research. Palladium-catalyzed asymmetric allylic alkylation of 1,2-enediol carbonates has been shown to produce α-acyloxy ketones with high enantiomeric excess, with the ligand controlling the product distribution. acs.org Platinum-catalyzed migration of propargylic esters represents another strategy for synthesizing a variety of α-aryl-α-acyloxyketones. researchgate.netjst.go.jp While these methods have not been specifically reported for this compound, they establish a precedent for the potential stereoselective synthesis of this and related compounds.

Isolation and Purification Techniques in Target Compound Synthesis

The isolation and purification of this compound from reaction mixtures are crucial for obtaining a product of high purity. Column chromatography is a frequently cited method for the purification of this compound.

Detailed research findings indicate the use of silica (B1680970) gel with a mesh size of 100-200 for the purification of this compound. rsc.org A common eluent system for this purification is a mixture of ethyl acetate (B1210297) and hexane, typically in a 1:9 volume ratio. rsc.org This method has been shown to effectively separate the target compound from impurities, yielding it as a white solid. rsc.org

In the broader context of synthesizing phenacyl esters, various purification strategies are employed. These include recrystallization and flash column chromatography. nih.gov The choice of solvent for recrystallization and the eluent for chromatography are critical for achieving high purity. For instance, in the synthesis of related phenacyl esters, purification by flash column chromatography using gradients of ethyl acetate in a less polar solvent like light petroleum is common. nih.gov

The following table provides a summary of the purification details found in the literature for this compound:

| Purification Method | Stationary Phase | Eluent System (v/v) |

| Column Chromatography | Silica gel (100-200 mesh) | Ethyl acetate/hexane (1:9) |

It is important to note that the efficiency of purification can be influenced by the scale of the reaction and the nature of the byproducts formed in a particular synthetic route.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Oxo 2 Phenylethyl 2 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of atoms within a molecule.

¹H NMR Analysis for Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-Oxo-2-phenylethyl 2-iodobenzoate (B1229623), the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of protons.

A detailed analysis of the ¹H NMR spectrum of 2-Oxo-2-phenylethyl 2-iodobenzoate, conducted at 600 MHz in CDCl₃, shows several key resonances. researchgate.net The protons on the phenyl ring of the phenacyl group appear as multiplets in the aromatic region. Specifically, a doublet corresponding to one proton is observed at 8.04 ppm with a coupling constant (J) of 7.7 Hz. researchgate.net Another doublet for one proton is seen at 8.00 ppm with a J value of 7.9 Hz, and a third doublet for one proton appears at 7.94 ppm. researchgate.net The methylene (B1212753) protons (-CH₂-) situated between the carbonyl group and the ester oxygen present a characteristic singlet, indicating no adjacent protons to couple with.

The protons of the 2-iodobenzoyl group also exhibit characteristic signals in the aromatic region of the spectrum, with their chemical shifts and splitting patterns dictated by the presence of the iodine atom and the ester linkage.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 8.04 | d | 7.7 | 1H | Aromatic H |

| 8.00 | d | 7.9 | 1H | Aromatic H |

| 7.94 | d | 1H | Aromatic H |

Source: The Royal Society of Chemistry, 2023. researchgate.net

¹³C NMR Analysis for Carbon Framework Assignment

Complementing the ¹H NMR data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Two-Dimensional NMR Techniques for Connectivity Determination

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the unambiguous assignment of protons within the phenyl and 2-iodobenzoyl rings by tracing the coupling networks.

HSQC experiments correlate directly bonded proton and carbon atoms. This technique is invaluable for definitively assigning the carbon signals based on the already established proton assignments.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the phenacyl group to the 2-iodobenzoyl group through the ester linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a unique fingerprint of the functional groups present in the molecule.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The ketone carbonyl and the ester carbonyl will have slightly different frequencies, typically in the range of 1680-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be prominent. The aromatic C-H and C=C stretching vibrations will appear at their characteristic frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

For this compound (C₁₅H₁₁IO₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of iodine, with its characteristic isotopic pattern, would be evident in the mass spectrum.

The fragmentation of the molecular ion under electron impact would likely involve the cleavage of the ester bond, leading to the formation of characteristic fragment ions such as the 2-iodobenzoyl cation and the phenacyl cation. Further fragmentation of these ions would provide additional structural information.

Advanced Spectroscopic Methods in Elucidating Molecular Architecture

Beyond the standard spectroscopic techniques, advanced methods can provide even deeper insights into the molecular architecture of this compound. For instance, X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Furthermore, computational chemistry can be used in conjunction with experimental spectroscopic data. Theoretical calculations of NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters can aid in the interpretation of experimental spectra and provide a more robust structural assignment.

Reactivity and Mechanistic Studies of 2 Oxo 2 Phenylethyl 2 Iodobenzoate

Ester Hydrolysis and Transesterification Reactions

The ester group in 2-oxo-2-phenylethyl 2-iodobenzoate (B1229623) is susceptible to nucleophilic attack at the carbonyl carbon.

Ester Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester can undergo hydrolysis to yield 2-iodobenzoic acid and 2-hydroxy-1-phenylethanone (phenacyl alcohol). The reaction is initiated by the attack of a water molecule or a hydroxide (B78521) ion on the ester carbonyl. Under basic conditions, the reaction is typically irreversible due to the formation of the carboxylate salt.

Transesterification: In an alcoholic solvent, and often with the presence of an acid or base catalyst, 2-oxo-2-phenylethyl 2-iodobenzoate can undergo transesterification. This process involves the substitution of the phenacyl alcohol moiety with a different alcohol, leading to the formation of a new ester of 2-iodobenzoic acid. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the liberated phenacyl alcohol.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in the 2-iodobenzoate portion of the molecule is a key site for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki)

The aryl iodide functionality is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.

Sonogashira Coupling: This reaction would involve the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This would result in the formation of a 2-(alkynyl)benzoate derivative. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction would enable the substitution of the iodine atom with an alkene, catalyzed by a palladium complex. rsc.org This would lead to the formation of a stilbene-like derivative, where the 2-position of the benzoate (B1203000) is functionalized with a vinyl group.

Suzuki Coupling: In a Suzuki coupling, the aryl iodide would react with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This versatile reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the benzoate ring.

A general representation of these cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Oxo-2-phenylethyl 2-(alkynyl)benzoate |

| Heck | Alkene | Pd catalyst, Base | 2-Oxo-2-phenylethyl 2-(alkenyl)benzoate |

| Suzuki | Organoboron Reagent | Pd catalyst, Base | 2-Oxo-2-phenylethyl 2-(aryl/vinyl)benzoate |

Oxidative Addition Processes

The initial and crucial step in the catalytic cycles of the aforementioned cross-coupling reactions is the oxidative addition of the C-I bond to a low-valent palladium(0) species. This process involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The relative weakness of the C-I bond facilitates this step, making aryl iodides highly reactive substrates in palladium catalysis.

Radical Reactions Involving the C-I Bond

The carbon-iodine bond can also undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting 2-(2-oxo-2-phenylethoxycarbonyl)phenyl radical could then participate in various radical-mediated processes, such as addition to double bonds or hydrogen atom abstraction.

Reactivity at the Phenacyl Keto Group

The ketone functionality within the phenacyl group provides another site for chemical transformations.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the keto group is electrophilic and can be attacked by various nucleophiles. This can lead to the formation of alcohols upon reduction (e.g., with sodium borohydride) or the formation of cyanohydrins upon addition of cyanide.

Furthermore, the α-protons adjacent to the keto group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, or Claisen-type condensations with esters. mdpi.com These reactions would lead to the elongation of the carbon chain at the position alpha to the ketone. For instance, condensation with an aromatic aldehyde would yield an α,β-unsaturated ketone derivative.

Alpha-Functionalization Reactions (e.g., Alkylation, Halogenation)

The methylene (B1212753) group alpha to the carbonyl in this compound is activated and can be readily functionalized. This reactivity is often harnessed through the in situ formation of an iodonium (B1229267) ylide, which can then react with various electrophiles or participate in transition metal-catalyzed cross-coupling reactions.

Alkylation: While direct alpha-alkylation of this compound with simple alkyl halides is not a commonly reported transformation, its reactivity as a carbene precursor allows for reactions that achieve formal alpha-alkylation. For instance, iodonium ylides derived from similar 1,3-dicarbonyl compounds are known to undergo transition metal-catalyzed reactions, such as C-H insertion, which can result in the formation of a new carbon-carbon bond at the alpha-position.

In a broader context, the alkylation of enolates derived from ketones is a fundamental transformation. The presence of the 2-iodobenzoate group, however, steers the reactivity towards pathways dominated by the hypervalent iodine moiety.

Halogenation: The alpha-halogenation of ketones and related dicarbonyl compounds is a well-established process. In the case of this compound, the formation of an iodonium ylide intermediate opens up unique pathways for halogenation. A notable example is the reaction of iodonium ylides with sources of fluoride (B91410), such as hydrogen fluoride (HF) or its amine complexes, to yield alpha-fluorinated products.

The reaction of an iodonium ylide with HF is thought to proceed through protonation of the ylide to form an iodonium fluoride intermediate. Subsequent reductive elimination from the iodine(III) center delivers the fluoride to the alpha-carbon, yielding the 2-fluoro-2-oxo-2-phenylethyl 2-iodobenzoate and iodobenzene.

A representative reaction for the alpha-fluorination of a related iodonium ylide is shown below:

| Reactant | Reagent | Product | Yield (%) |

| Phenyliodonium ylide of dibenzoylmethane | TEA·3HF | 2-Fluorodibenzoylmethane | 34 |

Participation in Complex Reaction Sequences and Cascades

The reactivity of iodonium ylides, such as the one derived from this compound, makes them valuable participants in complex reaction sequences and cascade reactions. These reactions often involve transition metal catalysis, where the iodonium ylide serves as a source of a carbene or a related reactive intermediate.

For example, rhodium(II) catalysts are well-known to react with iodonium ylides to generate rhodium-carbene intermediates. These intermediates can then undergo a variety of subsequent reactions, leading to the rapid construction of complex molecular architectures. A typical cascade might involve:

Reaction of the iodonium ylide with a rhodium(II) catalyst to form a rhodium-carbene.

An intramolecular C-H insertion or cyclopropanation reaction.

Further transformation of the resulting product.

An example of a cascade reaction involving an iodonium ylide is the rhodium-catalyzed reaction with a suitable substrate containing an adjacent C-H bond or a double bond, leading to the formation of a new five- or three-membered ring, respectively.

| Catalyst | Ylide Substrate | Reactant | Product |

| Rh₂(OAc)₄ | Phenyliodonium ylide of dimethyl malonate | Indole | 3-Indolylmalonate |

This table showcases a typical rhodium-catalyzed reaction of an iodonium ylide, demonstrating the potential for this compound to participate in similar cascade processes.

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

The mechanisms of reactions involving iodonium ylides have been the subject of detailed investigations, employing techniques such as isotopic labeling and kinetic studies to elucidate the intricate pathways. These studies have provided valuable insights into the nature of the reactive intermediates and the factors controlling the reaction outcomes.

Isotopic Labeling: Isotopic labeling studies have been instrumental in probing the mechanism of reactions involving hypervalent iodine compounds. For instance, in the context of radiofluorination with ¹⁸F, the use of spirocyclic iodonium ylides has been investigated. These studies help to understand the regioselectivity and efficiency of the fluoride transfer from the iodine(III) center to the aromatic ring. While not directly on this compound, these studies on analogous systems provide a framework for understanding its potential behavior in similar transformations.

Kinetic Studies: Kinetic studies, often in conjunction with computational modeling, have been employed to determine the rate-determining steps and the activation barriers for various reactions of iodonium ylides. For example, the stability of iodonium ylides under reaction conditions can be monitored by techniques like NMR spectroscopy. These studies have revealed that the decomposition pathways and the reactivity of the ylides are highly dependent on the solvent, temperature, and the nature of the substituents on the ylide.

Computational studies, often using Density Functional Theory (DFT), have been used to model the reaction pathways of iodonium ylide reactions. These calculations can predict transition state geometries and activation energies, providing a detailed picture of the reaction mechanism at a molecular level. For example, calculations on the reductive elimination from iodonium(III) species have helped to explain the regioselectivity observed in fluorination reactions.

| Mechanistic Tool | Finding | Implication for this compound |

| Isotopic Labeling (¹⁸F) | Traces the path of the fluoride from the reagent to the product. | Could be used to verify the mechanism of alpha-fluorination. |

| Kinetic Studies (NMR) | Determines the rate of ylide decomposition and reaction. | Would provide information on the stability and reactivity of the derived ylide. |

| Computational Modeling (DFT) | Elucidates transition state structures and activation barriers. | Could predict the feasibility of various reaction pathways. |

Computational and Theoretical Chemistry Applied to 2 Oxo 2 Phenylethyl 2 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of the size and complexity of 2-Oxo-2-phenylethyl 2-iodobenzoate (B1229623). DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. arkat-usa.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 2-Oxo-2-phenylethyl 2-iodobenzoate, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl rings and the oxygen atoms of the ester and ketone groups. The LUMO, conversely, would be distributed over the electron-deficient sites, particularly the carbonyl carbons. The presence of the iodine atom on the benzoate (B1203000) ring is expected to influence the orbital energies through its electron-withdrawing and polarizable nature.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzoate Ester Calculated using DFT Please note: Data presented here is for a representative substituted benzoate ester, as specific computational studies on this compound are not publicly available. The values serve to illustrate the typical energy ranges.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.10 | Indicator of chemical stability |

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack on a molecule. masterorganicchemistry.com The EPS is plotted onto the electron density surface, with colors indicating the electrostatic potential: red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions.

In this compound, the most negative potential (red) is anticipated around the carbonyl oxygen atoms of the ester and ketone functionalities, making them susceptible to attack by electrophiles or coordination to Lewis acids. The regions around the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue). The iodine atom, due to the phenomenon of "sigma-hole," can present a region of positive electrostatic potential, making it a potential halogen bond donor. researchgate.net

Table 2: Calculated Electrostatic Potential Values on Selected Atoms of an Analogous Iodinated Aromatic Ester Please note: This data is illustrative for a model system, highlighting expected trends.

| Atom/Region | Electrostatic Potential (kcal/mol) | Implication |

| Carbonyl Oxygen (Ester) | -45.8 | Nucleophilic site |

| Carbonyl Oxygen (Ketone) | -42.5 | Nucleophilic site |

| Iodine Atom (σ-hole) | +15.2 | Potential for halogen bonding |

| Aromatic Hydrogens | +20.5 | Electrophilic sites |

These potential values are critical for understanding non-covalent interactions, such as hydrogen and halogen bonding, which play a significant role in molecular recognition and crystal packing.

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the structures and energies of transition states (TS). ic.ac.uk The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By mapping the potential energy surface, computational chemists can predict the feasibility of a proposed reaction pathway.

A key reaction for this compound is ester hydrolysis. Transition state modeling for the acid-catalyzed hydrolysis of esters has shown that the reaction can proceed through a tetrahedral intermediate. arkat-usa.orgresearchgate.net The calculations can provide the activation free energy barriers for the formation and breakdown of this intermediate.

Table 3: Calculated Activation Energies for a Model Ester Hydrolysis Reaction Please note: Data is based on studies of related ester hydrolysis mechanisms and serves as a representative example.

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Description |

| Formation of Tetrahedral Intermediate | 21.0 | Rate-determining step |

| Proton Transfer | 5.2 | Low-barrier process |

| Collapse of Intermediate | 15.5 | Release of alcohol |

Modeling such pathways for this compound would reveal the influence of the iodo and phenacyl substituents on the reaction rate compared to simpler benzoate esters.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is powerful for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are more efficient for exploring the conformational space of flexible molecules. This compound possesses several rotatable single bonds, leading to a multitude of possible conformations. Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be constructed, and low-energy conformers can be identified. MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of its dynamic behavior over time.

Table 4: Representative Conformational Analysis Data for a Phenacyl Ester Analogue Please note: This table presents hypothetical data based on typical conformational preferences of similar molecules.

| Conformer | Dihedral Angle (τ1, Ph-CO-O-CH2) | Dihedral Angle (τ2, CO-O-CH2-CO) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° | 85.2° | 0.00 | 65.4 |

| 2 | -10.2° | 88.1° | 1.25 | 20.1 |

| 3 | 175.4° | -92.3° | 2.10 | 14.5 |

This analysis would reveal the most stable three-dimensional structure of the molecule and the flexibility it possesses, which is vital for understanding its interactions in a biological or material context.

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are based on molecular descriptors, which are numerical values derived from the chemical structure that encode physicochemical properties.

For a series of compounds related to this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a reaction or a biological activity. The descriptors used in such a model could include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological parameters.

A typical QSRR model takes the form of a linear equation: Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c are coefficients determined by regression analysis, and D are the molecular descriptors.

Table 5: Hypothetical QSRR Model for Predicting the Reactivity of Substituted Benzoate Esters Please note: This table illustrates the format and type of descriptors that might be used in a QSRR study.

| Descriptor | Coefficient (c) | Description |

| c0 (Intercept) | 2.54 | Baseline reactivity |

| LUMO Energy | -0.87 | Electronic descriptor |

| Molecular Volume | 0.015 | Steric descriptor |

| Dipole Moment | 0.23 | Polarity descriptor |

Such models are powerful predictive tools in medicinal chemistry and materials science for designing new compounds with desired properties without the need for synthesizing and testing every candidate molecule. mdpi.com

Predictive Modeling for Spectroscopic Data and Crystal Packing

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For NMR, DFT calculations can predict chemical shifts with a high degree of accuracy, which can be invaluable for structure elucidation and assignment of complex spectra. nih.gov

Predicting the ¹³C and ¹H NMR spectra of this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical predictions can then be compared with experimental data to confirm the structure.

Table 6: Representative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for an Aromatic Ester Please note: This is an illustrative example. The accuracy of prediction depends on the level of theory and solvent models used.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (Ester) | 165.2 | 166.1 |

| Carbonyl (Ketone) | 195.8 | 196.5 |

| C-I (Aromatic) | 94.7 | 95.3 |

| C1 (Phenacyl) | 134.1 | 133.8 |

Furthermore, computational methods can be applied to predict crystal packing. By combining molecular mechanics with advanced search algorithms, it is possible to generate plausible crystal structures and rank them by their lattice energies. This can provide insights into the intermolecular interactions, such as C-H···O hydrogen bonds and halogen bonds, that govern the solid-state structure of the compound.

Advanced Applications of 2 Oxo 2 Phenylethyl 2 Iodobenzoate in Chemical Synthesis and Materials Science

Utilization as a Precursor to Hypervalent Iodine Reagents

Hypervalent iodine reagents have gained significant traction as mild and selective oxidizing agents in modern organic synthesis, offering an environmentally benign alternative to heavy metal-based oxidants. The 2-iodobenzoyl group in 2-Oxo-2-phenylethyl 2-iodobenzoate (B1229623) makes it an ideal precursor for the synthesis of novel hypervalent iodine species, particularly analogs of 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane.

The oxidation of 2-iodobenzoic acid is a well-established method for the preparation of IBX. orientjchem.orgwikipedia.org Similarly, esters of 2-iodobenzoic acid can be oxidized to form IBX-esters, a class of pentavalent iodine compounds. nih.gov Following this precedent, 2-Oxo-2-phenylethyl 2-iodobenzoate can be envisioned as a precursor to a novel IBX-ester, namely 2-Oxo-2-phenylethyl 2-iodoxybenzoate. The synthesis would likely involve the oxidation of the iodine center using a strong oxidizing agent such as potassium bromate (B103136) or Oxone®. orientjchem.orgchemspider.comwikipedia.org

The resulting hypervalent iodine species, an ester of 2-iodoxybenzoic acid, would possess a pseudobenziodoxole structure. nih.gov This structure is characterized by an intramolecular interaction between the iodine atom and the carbonyl oxygen of the ester group, which influences the reactivity of the reagent. Furthermore, treatment of this novel IBX-ester with acetic anhydride (B1165640) or trifluoroacetic anhydride could potentially yield diacetate or bis(trifluoroacetate) derivatives, analogous to the preparation of Dess-Martin periodinane and other modified hypervalent iodine reagents. nih.govresearchgate.netumn.edu

Table 1: Potential Synthesis of a Novel Hypervalent Iodine Reagent

| Precursor | Oxidizing Agent | Potential Product |

| This compound | Oxone® or KBrO₃/H₂SO₄ | 2-Oxo-2-phenylethyl 2-iodoxybenzoate |

The hypervalent iodine reagent derived from this compound is expected to be a potent and selective oxidizing agent, similar to IBX and its esters. nih.govorganic-chemistry.org These reagents are known to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. The presence of the phenacyl group in the derived reagent may offer unique solubility and reactivity profiles compared to existing hypervalent iodine reagents.

Furthermore, hypervalent iodine compounds can be used in catalytic amounts in the presence of a stoichiometric co-oxidant. organic-chemistry.org The in situ regeneration of the active iodine(V) species from the reduced iodine(III) byproduct would make the process more atom-economical. The novel IBX-ester could potentially catalyze a range of oxidative functionalization reactions, including the α-functionalization of carbonyl compounds and the oxidative cyclization of various substrates.

Table 2: Potential Catalytic Applications of the Derived Hypervalent Iodine Reagent

| Substrate | Reaction Type | Potential Product |

| Primary/Secondary Alcohols | Oxidation | Aldehydes/Ketones |

| Alkenes | Dihydroxylation | Diols |

| Ketones | α-Hydroxylation | α-Hydroxyketones |

Role as a Synthetic Intermediate for Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of complex organic molecules, particularly heterocyclic compounds and functionalized aromatic and aliphatic systems.

The phenacyl and 2-iodobenzoyl moieties of this compound can be strategically utilized in the construction of various heterocyclic scaffolds.

Furans: Tetrasubstituted furans can be synthesized through the iodocyclization of 2-iodo-2-alken-1-ones. nih.gov While not a direct application, the phenacyl group of the title compound could potentially be transformed into a suitable precursor for such cyclizations.

Isoquinolinones: The synthesis of isoquinolinone derivatives has been reported from various starting materials. The core structure of this compound could potentially be elaborated to form substituted isoquinolinones, although specific methodologies starting from this compound are not yet established.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, involving the condensation of α-haloketones with thioamides, is a classic method for the preparation of thiazoles. nih.gov The phenacyl group of this compound could be halogenated at the α-position to generate a reactive intermediate for the synthesis of 2,4-disubstituted thiazoles.

The 2-iodobenzoyl moiety of the title compound is a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents at the 2-position of the benzoate (B1203000) ring, leading to highly functionalized aromatic compounds.

The phenacyl group, on the other hand, offers multiple sites for functionalization. The carbonyl group can undergo nucleophilic addition, reduction, or condensation reactions. The α-methylene group can be functionalized via enolate chemistry, allowing for alkylation, acylation, and halogenation reactions. This versatility makes this compound a valuable precursor for the synthesis of molecules with diverse aliphatic functionalities.

Exploration in Catalysis and Co-catalysis Systems

The iodine atom in this compound can act as a halogen bond donor, potentially enabling its use as an organocatalyst in certain reactions. Furthermore, its ability to be oxidized to a hypervalent iodine species suggests its potential as a pre-catalyst in oxidative reactions.

In co-catalysis systems, this compound could be employed in combination with a transition metal catalyst. The iodine atom could play a role in the catalytic cycle, for example, by participating in oxidative addition or reductive elimination steps. The unique combination of a soft iodine atom and a hard carbonyl group within the same molecule may lead to novel cooperative catalytic effects. While still a nascent area of research, the exploration of this compound in catalysis holds promise for the development of new and efficient synthetic methodologies.

Potential in Advanced Polymeric Materials or Ligand Design

The unique structural features of this compound, specifically the presence of a reactive iodine substituent and a photosensitive phenacyl ester group, suggest its potential for innovative applications in the fields of advanced polymeric materials and ligand design. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its constituent functional groups provide a strong basis for predicting its utility in these cutting-edge areas of chemical science.

Applications in Advanced Polymeric Materials

The dual functionality of this compound makes it a promising candidate for the synthesis of specialized polymers with tailored properties. The 2-iodobenzoate moiety can be leveraged to incorporate heavy iodine atoms into a polymer backbone, while the phenacyl group can act as a photolabile handle, allowing for post-polymerization modification or controlled degradation.

Polymers containing heavy atoms like iodine are known to exhibit high refractive indices. The incorporation of the 2-iodobenzoate unit into a polymer chain could significantly enhance its refractive index. This is a highly desirable property for materials used in optical applications such as advanced lenses, optical fibers, and coatings for optoelectronic devices. The covalent incorporation of the iodo-aromatic group would ensure the long-term stability and homogeneity of the optical properties of the material.

Iodinated compounds are widely used as contrast agents in medical imaging techniques like X-ray and computed tomography (CT) due to the high electron density of iodine, which allows for the effective attenuation of X-rays. By polymerizing monomers derived from or containing this compound, it is conceivable to create inherently radiopaque biodegradable polymers. Such materials could find use in the fabrication of medical devices like stents, catheters, and scaffolds for tissue engineering, allowing for their visualization within the body without the need for potentially harmful leachable contrast agents. Biodegradable radiopaque poly(ester-urethane)s have been successfully synthesized using iodinated chain extenders, demonstrating the feasibility of this approach. nih.gov

The phenacyl ester linkage in this compound is known to be cleavable upon exposure to UV radiation. chemicalbook.comnih.gov This photosensitivity could be exploited to create photoresponsive or photodegradable polymers. For instance, a polymer synthesized with this compound as a comonomer could be designed to degrade in a controlled manner when exposed to a specific wavelength of light. This has potential applications in drug delivery systems, where the release of a therapeutic agent could be triggered by light, or in the fabrication of temporary medical implants that can be non-invasively removed or degraded after they have served their purpose. The phenacyl group has been explored as a photoremovable protecting group in various synthetic contexts, including peptide synthesis, which underscores its reliability for controlled cleavage. researchgate.netacs.orgresearchgate.netrsc.orgacs.org

A hypothetical polymerization reaction could involve the conversion of the 2-iodobenzoate ester into a diol or a dicarboxylic acid monomer, which could then be used in condensation polymerization. youtube.comyoutube.comyoutube.com The properties of the resulting polymer would depend on the comonomers used and the degree of incorporation of the iodinated phenacyl-containing unit.

Table 1: Hypothetical Properties of a Polyester Incorporating this compound-derived Monomer

| Property | Predicted Value/Characteristic | Rationale |

| Refractive Index | > 1.60 | Incorporation of heavy iodine atoms. |

| Radiopacity | High | Presence of covalently bound iodine. |

| Photosensitivity | UV-degradable (λ ≈ 350 nm) | Cleavage of the phenacyl ester linkage. |

| Biocompatibility | Potentially biocompatible | Based on the use of other iodinated esters in biomaterials. nih.gov |

This table presents hypothetical data based on the known properties of similar chemical structures.

Applications in Ligand Design

The structural motifs within this compound also suggest its potential as a versatile platform for the design of novel ligands for metal complexes. The presence of multiple potential coordination sites and a modifiable iodo-substituent opens up avenues for creating ligands with tailored electronic and steric properties.

The molecule possesses several potential donor atoms for coordination with metal ions, including the oxygen atoms of the carboxylate and ketone groups. youtube.com This could allow it to act as a bidentate or even a multidentate ligand. The formation of stable chelate rings with a metal center could lead to the development of robust catalysts or functional metal-organic frameworks (MOFs). Biguanides, for example, are well-known N-donor bidentate ligands that form stable chelates with transition metals. nih.gov

The carbon-iodine bond on the benzoate ring provides a reactive site for further functionalization. wikipedia.org This allows for a strategy of "post-complexation modification," where a metal complex of the initial ligand is first synthesized and then further modified by cross-coupling reactions at the iodine position. This approach could be used to introduce additional donor groups, tune the steric bulk around the metal center, or attach the complex to a solid support.

2-Iodobenzoic acid and its derivatives are well-known precursors to hypervalent iodine reagents. wikipedia.orgmdpi.com It is conceivable that this compound could be converted into a hypervalent iodine species that also acts as a ligand. Such a ligand could participate in novel metal-catalyzed reactions where the hypervalent iodine moiety plays a direct role in the catalytic cycle.

Table 2: Potential Coordination Modes and Applications of this compound as a Ligand

| Coordination Mode | Metal Ion Examples | Potential Application |

| Bidentate (O,O-chelation) | Transition metals (e.g., Cu(II), Zn(II)) | Catalysis, Metal-Organic Frameworks |

| Monodentate (carboxylate) | Lanthanides, Alkali metals | Luminescent materials, Sensors |

| Bridging Ligand | Various | Polynuclear clusters, Magnetic materials |

This table presents hypothetical data based on the principles of coordination chemistry.

Future Research Directions and Unexplored Avenues for 2 Oxo 2 Phenylethyl 2 Iodobenzoate

Development of More Sustainable Synthetic Methodologies

The current known synthesis of 2-Oxo-2-phenylethyl 2-iodobenzoate (B1229623) involves the reaction of 2-iodobenzoic acid with 2-bromo-1-phenylethanone. While effective, this method presents opportunities for the development of more sustainable and environmentally benign synthetic protocols. Future research should focus on green chemistry principles to improve the synthesis of this and related phenacyl esters.

Key areas for investigation include:

Alternative Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or bio-based solvents in place of traditional organic solvents like toluene (B28343) or acetone (B3395972) could significantly reduce the environmental impact of the synthesis. Research into reactions in aqueous media, potentially aided by phase-transfer catalysts or surfactants, has shown promise for the synthesis of other phenacyl esters.

Catalytic Approaches: The development of catalytic methods, including biocatalysis and heterogeneous catalysis, could offer milder reaction conditions and improved atom economy. jddhs.com Lipases and acyltransferases have been successfully employed in the synthesis of other esters, including 2-phenylethyl acetate (B1210297), often in solvent-free systems or aqueous media. ucl.ac.uklookchem.com Investigating enzymatic routes to 2-Oxo-2-phenylethyl 2-iodobenzoate could lead to highly selective and sustainable processes.

Energy-Efficient Synthesis: Microwave-assisted and continuous flow processing are innovative techniques that can reduce reaction times and energy consumption. jddhs.com Exploring these technologies for the synthesis of this compound could lead to more efficient and scalable production methods.

| Parameter | Current Method | Proposed Sustainable Alternatives |

| Solvent | Toluene, Acetone | Water, Supercritical CO2, Bio-solvents |

| Catalyst | Base-mediated | Biocatalysts (e.g., Lipases), Heterogeneous catalysts |

| Energy Source | Conventional Heating | Microwave, Ultrasound, Flow Chemistry |

| Byproducts | Halide salts | Minimal, biodegradable byproducts |

Investigation of Novel Reactivity Patterns and Transformations

The presence of both a reactive phenacyl group and a 2-iodobenzoate moiety suggests that this compound could be a versatile precursor for a variety of chemical transformations. Its documented formation as a rearrangement or decomposition product of ethynylbenziodoxolone (EBX) reagents hints at its potential involvement in complex reaction mechanisms. rsc.orgchemrxiv.orgrsc.orgnih.govnih.gov

Future research should aim to unlock the synthetic potential of this compound by exploring:

Precursor for Heterocyclic Synthesis: Phenacyl bromides are well-established building blocks for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.govinnospk.comchemicalbook.com Investigating the reactivity of this compound with various nucleophiles could lead to the development of novel routes to substituted furans, oxazoles, imidazoles, and other important heterocyclic scaffolds.

Participation in Cross-Coupling Reactions: The carbon-iodine bond in the 2-iodobenzoate fragment presents an opportunity for various cross-coupling reactions. Exploring its utility in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could provide access to a diverse range of functionalized biaryls and other complex aromatic systems. The reactivity of similar compounds like methyl 2-iodobenzoate in such transformations provides a strong precedent for this line of inquiry. sigmaaldrich.comresearchgate.netsemanticscholar.org

Generation of Reactive Intermediates: The structure of this compound suggests its potential to act as a precursor for reactive intermediates. For instance, under specific conditions, it might be possible to generate iodonium (B1229267) ylides, which are valuable carbene precursors for cyclopropanation and C-H insertion reactions. researchgate.netacs.orgnumberanalytics.com

Computational Studies to Guide Experimental Design

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, where experimental data is limited, computational studies are particularly valuable.

Future computational research should focus on:

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of its formation from EBX reagents and its potential subsequent transformations. le.ac.uk Calculating transition state energies and reaction pathways can help to rationalize observed reactivity and predict the feasibility of new reactions.

Spectroscopic Property Prediction: Theoretical calculations of NMR, IR, and other spectroscopic properties can aid in the characterization of the compound and its reaction products.

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic Structure, Geometry Optimization | Bond strengths, charge distribution, stability |

| Time-Dependent DFT (TD-DFT) | Excited State Properties | Photochemical reactivity, spectroscopic properties |

| Molecular Dynamics (MD) | Conformational Analysis, Solvent Effects | Behavior in solution, interactions with other molecules |

Expansion of Applications in Niche Chemical Fields

The unique combination of functional groups in this compound opens the door to potential applications in specialized areas of chemistry beyond traditional organic synthesis.

Promising areas for exploration include:

Materials Science: The aromatic rings and the potential for polymerization or incorporation into larger supramolecular structures suggest that derivatives of this compound could have applications in materials science. Research into its use in the synthesis of novel polymers, liquid crystals, or functional organic materials is warranted.

Medicinal Chemistry: Phenacyl derivatives are known to exhibit a wide range of biological activities. Investigating the biological properties of this compound and its derivatives could lead to the discovery of new therapeutic agents. The iodo-substituent also offers a handle for the introduction of radioisotopes, suggesting potential applications in radiopharmaceutical chemistry and medical imaging. researchgate.netacs.org

Organocatalysis: Hypervalent iodine compounds are increasingly being explored as powerful and environmentally friendly organocatalysts for a variety of organic transformations. Investigating the catalytic activity of this compound or its derivatives in oxidation reactions or other catalytic cycles could unveil new and efficient synthetic methodologies.

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for 2-Oxo-2-phenylethyl 2-iodobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution using 2-iodobenzoic acid and 2-bromo-1-phenylethanone in acetone with DIPEA (5.0 equiv) as a base. The reaction is stirred overnight at room temperature, followed by extraction with EtOAc and washing with water. Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.1 equiv of 2-bromo-1-phenylethanone) and monitoring reaction progress via TLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology : Key techniques include:

- 1H/13C NMR : To confirm proton and carbon environments, such as the aromatic iodobenzoate and phenacyl moieties.

- IR Spectroscopy : To identify ester carbonyl (C=O) stretches (~1730 cm⁻¹) and iodine-related vibrations.

- HRMS (ESI/QTOF) : For precise molecular weight validation .

Q. How is this compound used as a building block in organic synthesis?

- Methodology : It serves as a precursor for photooxidants in photoredox reactions (e.g., TIPS-alkynylation) and as a substrate for synthesizing heterocycles like oxazoles. Its iodobenzoate group enables cross-coupling reactions, while the phenacyl moiety acts as a photo-removable protecting group .

Advanced Research Questions

Q. What advanced strategies resolve contradictions in crystallographic data for 2-Oxo-2-phenylethyl derivatives?

- Methodology : Discrepancies in bond lengths/angles (e.g., C=O vs. C–I distances) require:

- X-ray crystallography : Compare experimental data (e.g., monoclinic system, space group P21/c) with literature values .

- DFT calculations : To model electronic effects and validate structural deviations.

- Control experiments : Verify purity via HPLC and repeat syntheses to rule out polymorphic variations .

Q. How does this compound participate in photoredox catalysis, and what mechanistic insights exist?

- Methodology : Under visible light, the compound acts as a photooxidant in 4CzIPN-catalyzed reactions . Mechanistic studies using:

- Cyclic voltammetry : To determine redox potentials (e.g., E1/2 for oxidation).

- UV-Vis/fluorescence spectroscopy : To track excited-state behavior and electron-transfer pathways .

Q. What methodologies address low yields in decarboxylative alkynylation reactions involving this compound?

- Methodology : Low yields may stem from competing side reactions. Mitigation strategies include:

- Catalyst screening : Test organophotocatalysts like 4CzIPN vs. Ru(bpy)₃²⁺ .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Additives : Introduce cesium oxalate to enhance decarboxylation efficiency .

Q. How can computational chemistry predict the reactivity of this compound in complex reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular dynamics simulations : Model solvent effects on reaction pathways.

- Kinetic isotope effects (KIE) : Validate proposed mechanisms (e.g., hydrogen atom transfer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.